![molecular formula C20H25ClN2O4S2 B11355944 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11355944.png)
1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The sulfonyl group is introduced via sulfonylation of the piperidine derivative using 2-chlorobenzyl sulfonyl chloride.
- Reagents: 2-chlorobenzyl sulfonyl chloride, base (e.g., triethylamine).
Attachment of the Furan Moiety:
- The furan moiety is attached through a nucleophilic substitution reaction involving the furan-2-ylmethyl sulfanyl group.
- Reagents: Furan-2-ylmethyl thiol, suitable electrophile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as crystallization or chromatography.
Types of Reactions:
-
Oxidation:
- The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
- Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction:
- The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
- Reagents: Reducing agents like lithium aluminum hydride.
-
Substitution:
- The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
- Reagents: Nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Bases: Triethylamine, sodium hydroxide.
- Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products:
- Oxidation products: Furan-2,3-dione derivatives.
- Reduction products: Sulfide derivatives.
- Substitution products: Various substituted benzyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in drug discovery due to its unique structural features.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group at the 4-position.
- Reagents: Piperidine, carboxylic acid derivative, coupling agents (e.g., EDC, DCC).
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and furan groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(2-Chlorobenzyl)sulfonyl]-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide.
- 1-[(2-Bromobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide.
Comparison:
- The presence of different halogens (chlorine vs. bromine) can affect the compound’s reactivity and biological activity.
- The substitution of the furan ring with a thiophene ring can influence the compound’s electronic properties and interactions with biological targets.
1-[(2-Chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H25ClN2O4S2 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN2O4S2/c21-19-6-2-1-4-17(19)15-29(25,26)23-10-7-16(8-11-23)20(24)22-9-13-28-14-18-5-3-12-27-18/h1-6,12,16H,7-11,13-15H2,(H,22,24) |
InChI Key |
YCSUPNWHGWGJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSCC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B11355868.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11355874.png)
![N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11355882.png)

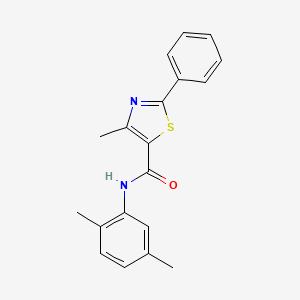
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11355903.png)
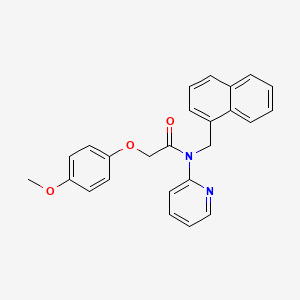
![5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide](/img/structure/B11355913.png)
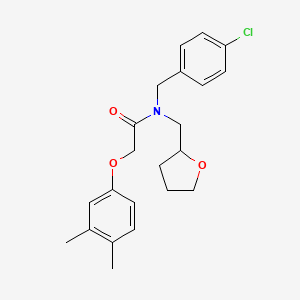
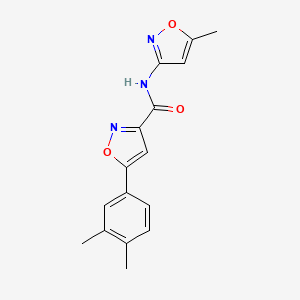
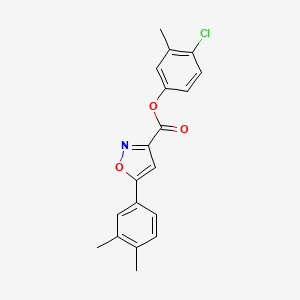
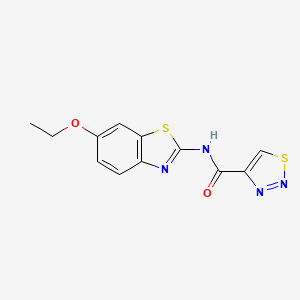
![5,7-Diethyl-2-(2-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11355942.png)
![5-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11355949.png)
